Cytosolic Epoxide Hydrolase Inhibition: (2R)-(-)- vs. (2S)-(+)-Glycidyl 4-Nitrobenzoate I₅₀ Comparison
In a kinetic study of cytosolic epoxide hydrolase inhibition, glycidyl 4-nitrobenzoate demonstrated the lowest I₅₀ among compounds tested in the glycidyl 4-nitrobenzoate series (I₅₀ = 140 μM) [1]. Critically, the (2R)-enantiomer exhibited an I₅₀ 3.7-fold higher than its (2S)-counterpart, establishing that the two enantiomers are not functionally equivalent and that the (2S)-enantiomer is the more potent inhibitor in this system [2]. This quantitative enantioselectivity underscores that procurement decisions based purely on molecular formula without stereochemical specification will yield functionally distinct experimental outcomes.
| Evidence Dimension | I₅₀ for cytosolic epoxide hydrolase inhibition |
|---|---|
| Target Compound Data | (2R)-(-)-glycidyl 4-nitrobenzoate I₅₀ = 3.7× (relative to (2S)-enantiomer) |
| Comparator Or Baseline | (2S)-(+)-glycidyl 4-nitrobenzoate (CAS 115459-65-9): I₅₀ = 140 μM (lowest in series) |
| Quantified Difference | 3.7-fold difference in I₅₀ between enantiomers |
| Conditions | Cytosolic epoxide hydrolase inhibition assay; glycidyl 4-nitrobenzoate series testing |
Why This Matters
If a research protocol depends on epoxide hydrolase inhibition (e.g., in metabolic pathway studies or eicosanoid modulation), selecting the (2S)- over the (2R)-enantiomer yields a 3.7-fold potency difference—a procurement decision that directly impacts experimental sensitivity and data interpretation.
- [1] Dietze EC, Kuwano E, Hammock BD. The interaction of cytosolic epoxide hydrolase with chiral epoxides. Int J Biochem. 1993;25(1):43-52. PMID: 8432382. View Source
- [2] Dietze et al. 1993, Int J Biochem 25:43. Abstract excerpt: Glycidyl 4-nitrobenzoate had the lowest I50 of the compounds tested in the glycidyl 4-nitrobenzoate series (I50 = 140 microM). The I50 of the (2R)-enantiomer was 3.7-fold higher. View Source
